molecular formula C12H17NO2S B13198003 Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate

Cat. No.: B13198003
M. Wt: 239.34 g/mol
InChI Key: YUKFSYPPKFDBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cycloheptanone derivative with thioamide in the presence of a base, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is unique due to its specific cycloheptane ring structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2SC_{12}H_{17}NO_2S, with a molecular weight of approximately 239.34 g/mol . The compound features a cycloheptane ring fused with a thiazole moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring followed by cyclization with the cycloheptane framework. Various synthetic routes have been explored to optimize yield and purity while allowing for the introduction of different substituents that may enhance biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies assessing its efficacy against Mycobacterium tuberculosis (M. tb), analogs of thiazole-containing compounds demonstrated significant activity against both drug-sensitive and multidrug-resistant strains. For instance, related compounds exhibited minimum inhibitory concentrations (MICs) comparable to first-line anti-TB drugs like ethambutol .

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7. The presence of electron-donating groups on the thiazole ring was found to enhance cytotoxicity, highlighting the importance of structural modifications in developing effective antitumor agents .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
CisplatinMCF-713.3 ± 0.61
Thiazole derivative 4bMCF-710.2 ± 0.7

Structure-Activity Relationship (SAR)

The SAR analyses indicate that modifications to the thiazole ring and cycloheptane structure significantly influence biological activity. Key findings include:

  • Electron-donating groups : The introduction of methyl groups at specific positions on the thiazole ring enhances cytotoxic activity.
  • Substituent variations : Different substituents on the cycloheptane or thiazole can lead to distinct biological profiles, emphasizing the need for systematic exploration of analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various thiazole derivatives, including this compound. These investigations often employ molecular docking studies to predict interactions with biological targets such as enzymes and receptors involved in disease mechanisms.

For instance, one study highlighted that specific thiazole derivatives inhibited key pathways in cancer cell proliferation, demonstrating their potential as therapeutic agents . Another investigation into antimicrobial activity revealed that certain structural modifications led to enhanced efficacy against resistant bacterial strains .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-15-11(14)12(10-13-8-9-16-10)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3

InChI Key

YUKFSYPPKFDBOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCC1)C2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.